molecular formula C18H27BN2O4 B8083944 4-Morpholinecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

4-Morpholinecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B8083944
M. Wt: 346.2 g/mol
InChI Key: PXCIDBXOJOJZOG-UHFFFAOYSA-N
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Description

4-Morpholinecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] is a complex organic compound that features a morpholine ring, a carboxamide group, and a boronic acid derivative

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivative Synthesis: The synthesis typically starts with the preparation of the boronic acid derivative, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which can be achieved through the reaction of a suitable boronic acid with pinacol.

  • Amidation Reaction: The morpholinecarboxamide moiety is then introduced through an amidation reaction, where the boronic acid derivative reacts with morpholinecarboxylic acid chloride under controlled conditions.

  • Coupling Reaction: The final step involves the coupling of the morpholinecarboxamide with the 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, with a focus on optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid moiety, leading to the formation of boronic esters or borates.

  • Reduction: Reduction reactions can be performed to convert the boronic acid derivative to boronic esters or boronic acids.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Boronic Esters: Resulting from the oxidation of boronic acids.

  • Boronic Acids: Obtained through reduction reactions.

  • Substituted Derivatives: Formed through substitution reactions at different positions on the compound.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various boronic acid derivatives, which are valuable in organic synthesis and medicinal chemistry. Biology: It serves as a probe in biological studies to understand the role of boronic acids in biological systems. Medicine: Industry: Utilized in the production of advanced materials and catalysts.

Mechanism of Action

The compound exerts its effects through the interaction of its boronic acid moiety with biological targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Boronic Acid Derivatives: Other boronic acids and their derivatives share similar reactivity and applications.

  • Morpholine Derivatives: Compounds containing morpholine rings are structurally related and exhibit similar chemical properties.

  • Carboxamide Compounds: Other carboxamide derivatives with different substituents can be compared in terms of reactivity and biological activity.

Uniqueness: The combination of the morpholine ring, carboxamide group, and boronic acid derivative in this compound provides unique chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BN2O4/c1-13-12-14(19-24-17(2,3)18(4,5)25-19)6-7-15(13)20-16(22)21-8-10-23-11-9-21/h6-7,12H,8-11H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCIDBXOJOJZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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